molecular formula C12H23NO B5149495 4-[(3-methylcyclopentyl)amino]cyclohexanol

4-[(3-methylcyclopentyl)amino]cyclohexanol

Cat. No. B5149495
M. Wt: 197.32 g/mol
InChI Key: RRUVGSWTIMCTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylcyclopentyl)amino]cyclohexanol, also known as 4-Methylcyclopentadecanone, is a cyclic ketone compound with a molecular formula of C13H23NO and a molecular weight of 209.33 g/mol. It is a synthetic compound that has been used in scientific research for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[(3-methylcyclopentyl)amino]cyclohexanol is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylcyclopentyl)amino]cyclohexanol can reduce inflammation and pain in animal models. It has also been found to lower fever and reduce oxidative stress in the body. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methylcyclopentyl)amino]cyclohexanol in lab experiments is its potential to exhibit anti-inflammatory and analgesic properties, which can be useful in studying the mechanisms of pain and inflammation in the body. However, its limitations include its synthetic nature and lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 4-[(3-methylcyclopentyl)amino]cyclohexanol. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its effects on other physiological processes, such as the immune system and cardiovascular system. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-[(3-methylcyclopentyl)amino]cyclohexanol is a synthetic compound that has been studied for its potential applications in various scientific fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-[(3-methylcyclopentyl)amino]cyclohexanol can be achieved through a multi-step process involving the reaction of cyclohexanone with methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine such as methylamine to yield the final compound.

Scientific Research Applications

4-[(3-methylcyclopentyl)amino]cyclohexanol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-[(3-methylcyclopentyl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-9-2-3-11(8-9)13-10-4-6-12(14)7-5-10/h9-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUVGSWTIMCTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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